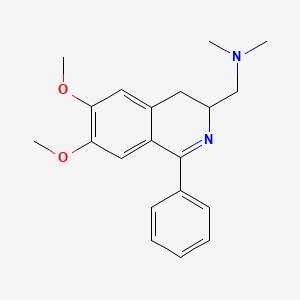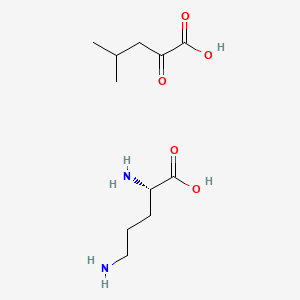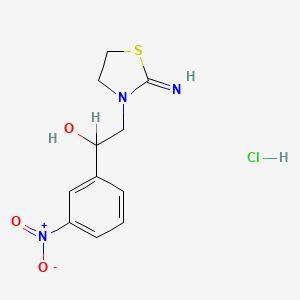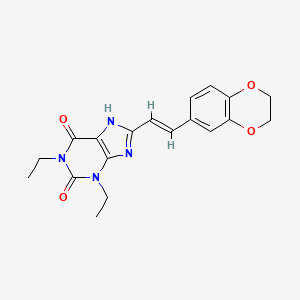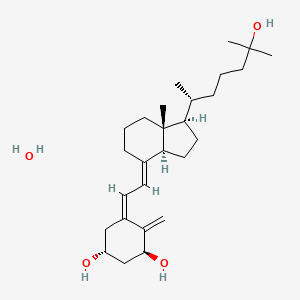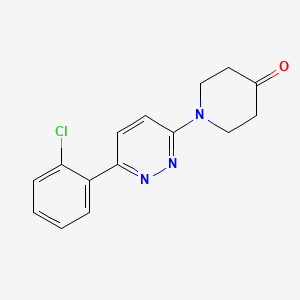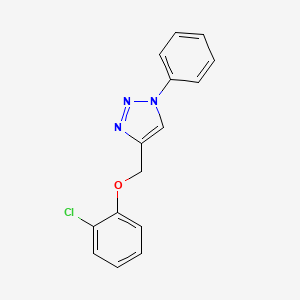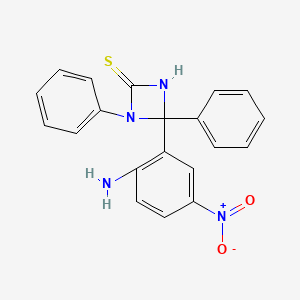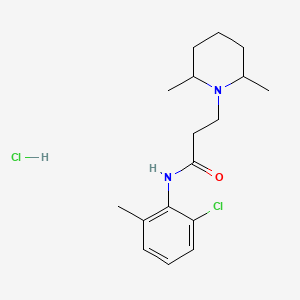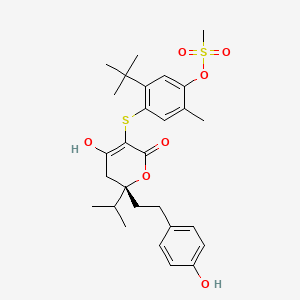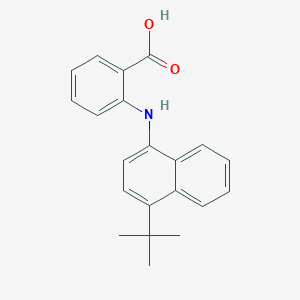
N-(4-Isobutyl-1-naphthyl)anthranilic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Isobutyl-1-naphthyl)anthranilic acid: is a synthetic organic compound belonging to the class of anthranilic acids These compounds are characterized by the presence of an anthranilic acid moiety, which consists of a benzene ring substituted with an amino group and a carboxylic acid group The specific structure of this compound includes an isobutyl group attached to the naphthalene ring, which is further connected to the anthranilic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Isobutyl-1-naphthyl)anthranilic acid typically involves the reaction of 1-bromo-4-isobutylnaphthalene with anthranilic acid. The reaction is carried out in the presence of potassium carbonate and cuprous bromide as catalysts. The mixture is heated under agitation in nitrobenzene at temperatures ranging from 198°C to 200°C while introducing nitrogen gas .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound.
化学反应分析
Types of Reactions: N-(4-Isobutyl-1-naphthyl)anthranilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene or naphthalene rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of catalysts.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and other substituted products.
科学研究应用
Chemistry: N-(4-Isobutyl-1-naphthyl)anthranilic acid is used as a precursor in the synthesis of various organic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: The compound’s anti-inflammatory and analgesic properties have been explored in medicinal chemistry. It is being investigated for its potential use in treating inflammatory diseases and pain management .
Industry: this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it valuable in the development of photoluminescent materials and corrosion inhibitors .
作用机制
The mechanism of action of N-(4-Isobutyl-1-naphthyl)anthranilic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and thereby affecting metabolic pathways. This inhibition can lead to reduced inflammation and pain, making it a potential therapeutic agent .
相似化合物的比较
Mefenamic Acid: Another anthranilic acid derivative with anti-inflammatory properties.
Flufenamic Acid: Known for its analgesic and anti-inflammatory effects.
Tolfenamic Acid: Used in the treatment of migraines and other pain-related conditions.
Uniqueness: N-(4-Isobutyl-1-naphthyl)anthranilic acid stands out due to its unique isobutyl-naphthyl structure, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
51670-19-0 |
|---|---|
分子式 |
C21H21NO2 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
2-[(4-tert-butylnaphthalen-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C21H21NO2/c1-21(2,3)17-12-13-19(15-9-5-4-8-14(15)17)22-18-11-7-6-10-16(18)20(23)24/h4-13,22H,1-3H3,(H,23,24) |
InChI 键 |
FYVYCAUKLDQDTD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C2=CC=CC=C21)NC3=CC=CC=C3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


